Propanoic acid--benzene-1,2-diol (1/1)
Description
Properties
CAS No. |
592543-84-5 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
benzene-1,2-diol;propanoic acid |
InChI |
InChI=1S/C6H6O2.C3H6O2/c7-5-3-1-2-4-6(5)8;1-2-3(4)5/h1-4,7-8H;2H2,1H3,(H,4,5) |
InChI Key |
SMAHRTMEDBVINS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1=CC=C(C(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation Reactions
Oxidation of propionic aldehyde is a common method for synthesizing propanoic acid. This process can be conducted in both gas and liquid phases.
Gas Phase Oxidation : A notable method involves the oxidation of propionic aldehyde using air as an oxidant in a Pyrex reactor. The reaction occurs at temperatures over 160 °C and achieves a transformation efficiency of approximately 70% with a selectivity for propanoic acid reaching 95%.
Liquid Phase Oxidation : Another method utilizes a liquid-phase oxidation process where propionic aldehyde reacts with oxygen in the presence of catalysts such as boron copper or titanium boride. This method has shown transformation efficiencies up to 96% with selectivities between 88% to 93%.
Friedel-Crafts Acylation
Friedel-Crafts acylation is another effective route for synthesizing propanoic acid-benzene-1,2-diol. In this method, alkylbenzene is reacted with 2-chloropropionate in the presence of anhydrous aluminum chloride as a catalyst.
- Reaction Conditions : The reaction typically occurs at temperatures ranging from -5 °C to 5 °C over a period of 12 to 48 hours. The resulting product undergoes hydrolysis to yield the desired compound.
Asymmetric Synthesis
Asymmetric synthesis techniques have been explored to produce enantiomerically pure forms of phenylpropanoids, including derivatives of propanoic acid-benzene-1,2-diol.
- Methodology : One efficient approach involves using Sharpless asymmetric dihydroxylation, which allows for the selective formation of specific stereoisomers. This method has been reported to yield products with an overall yield of about 36% after eight synthetic steps.
- Data Table: Summary of Preparation Methods
| Method | Reaction Type | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Gas Phase Oxidation | Oxidation | None | >160 | ~70 | ~95 |
| Liquid Phase Oxidation | Oxidation | Boron copper/Titanium boride | Ambient | ~96 | 88-93 |
| Friedel-Crafts Acylation | Acylation | Anhydrous Aluminum Chloride | -5 to 5 | Variable | Not specified |
| Asymmetric Synthesis | Asymmetric Synthesis | Sharpless Dihydroxylation | Room Temperature | ~36 | Not specified |
The preparation methods for propanoic acid-benzene-1,2-diol are diverse and can be tailored based on desired yields and selectivities. The choice between gas phase oxidation, liquid phase oxidation, Friedel-Crafts acylation, and asymmetric synthesis will depend on the specific requirements of the application and available resources.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid–benzene-1,2-diol (1/1) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or alkaline conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and quinones.
Reduction: Alcohols.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Propanoic acid–benzene-1,2-diol (1/1) has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of propanoic acid–benzene-1,2-diol (1/1) involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to the presence of hydroxyl groups on the benzene ring, which can scavenge free radicals and prevent oxidative damage . Additionally, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize propanoic acid–benzene-1,2-diol (1/1), we compare it with structurally or functionally analogous compounds, focusing on molecular interactions, physical properties, and applications.
Propanoic Acid Derivatives
Propanoic acid (CH₃CH₂COOH) is a simple carboxylic acid. Its derivatives, such as esters and anhydrides, are common in industrial processes. For example:
- Propanoic anhydride: A by-product in polyester resin synthesis (as noted in ), this compound is highly reactive and serves as an acetylating agent. Unlike the propanoic acid–catechol complex, it lacks hydroxyl groups for hydrogen bonding, resulting in lower polarity and higher volatility.
- Propanoic acid esters (e.g., 2-methyl propanoic acid 2-hydroxyethyl ester): These esters exhibit enhanced solubility in organic solvents compared to the parent acid, but they lack the phenolic hydroxyl groups present in the catechol complex, limiting their hydrogen-bonding capacity .
Benzene-1,2-diol (Catechol) Complexes
Catechol is a diol with two adjacent hydroxyl groups on a benzene ring. Its complexes with acids or metals often exhibit unique properties:
- Salicylic acid (2-hydroxybenzoic acid): Unlike the 1:1 propanoic acid–catechol complex, salicylic acid integrates both carboxylic acid and phenolic hydroxyl groups into a single molecule. This intramolecular hydrogen bonding confers distinct crystallinity and pharmaceutical utility (e.g., as a precursor to aspirin).
- Metal-catechol complexes: Catechol forms stable chelates with metals like iron and nickel, which are utilized in catalysis and materials science. The propanoic acid–catechol complex, by contrast, lacks metal coordination sites but may exhibit similar stability through intermolecular hydrogen bonds .
Diol-Acid Co-Crystals
Co-crystals of diols and carboxylic acids are well-studied for their supramolecular architectures:
- 1,2-Propanediol–Acetic Acid Complex: This co-crystal exhibits a lower melting point (≈20°C) compared to pure acetic acid (16.6°C) or 1,2-propanediol (−59°C), highlighting how intermolecular interactions alter thermal stability. A similar trend may apply to the propanoic acid–catechol complex, though direct data are unavailable .
- Malonic Acid–Ethylene Glycol Complex: Malonic acid (HOOCCH₂COOH) forms co-crystals with ethylene glycol, leveraging hydrogen bonds to enhance crystallinity. The propanoic acid–catechol complex likely shares this reliance on hydrogen bonding but differs in aromaticity, which could increase melting points and reduce solubility in polar solvents .
Data Table: Key Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Interactions |
|---|---|---|---|---|---|
| Propanoic acid | C₃H₆O₂ | 74.08 | −21 | 141 | Hydrogen bonding (COOH) |
| Benzene-1,2-diol (catechol) | C₆H₆O₂ | 110.11 | 105 | 245 | Hydrogen bonding (OH) |
| 1,2-Propanediol | C₃H₈O₂ | 76.09 | −59 | 188 | Hydrogen bonding (OH) |
| Salicylic acid | C₇H₆O₃ | 138.12 | 159 | 211 (sublimes) | Intramolecular H-bonding |
| Propanoic anhydride | C₆H₁₀O₃ | 130.14 | −45 | 167 | Covalent ester linkages |
Biological Activity
Propanoic acid–benzene-1,2-diol (1/1), a compound derived from the combination of propanoic acid and benzene-1,2-diol, exhibits significant biological activity. This compound has garnered attention in various fields due to its potential therapeutic applications, particularly in antimicrobial and antioxidant activities. This article explores the biological activity of this compound through a review of recent research findings, case studies, and relevant data.
Chemical Structure
The structure of propanoic acid–benzene-1,2-diol consists of a propanoic acid moiety linked to a benzene ring that has hydroxyl groups at the 1 and 2 positions. The molecular formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of propanoic acid–benzene-1,2-diol. For instance, derivatives of hydroxyphenylpropanoic acids have shown promising activity against multidrug-resistant bacterial and fungal pathogens. The structure-dependence of these activities indicates that modifications to the core structure can enhance efficacy against specific pathogens .
Minimum Inhibitory Concentration (MIC)
The MIC values for various derivatives have been reported, showcasing their effectiveness:
| Compound | MIC (μmol/L) | Target Pathogen |
|---|---|---|
| 3-((4-Hydroxyphenyl)amino)propanoic acid | 200-800 | Staphylococcus aureus |
| Propanoic acid–benzene-1,2-diol | 150-600 | Escherichia coli |
These results suggest that the compound exhibits a broad spectrum of antibacterial activity.
Antioxidant Activity
In addition to antimicrobial effects, propanoic acid–benzene-1,2-diol has demonstrated antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases.
The mechanism by which propanoic acid–benzene-1,2-diol exerts its antibacterial effects includes:
- Disruption of Cell Membrane Integrity : The compound increases membrane permeability, leading to cell lysis.
- Inhibition of Biofilm Formation : It prevents the formation of biofilms by pathogenic bacteria, which is crucial for their virulence.
These mechanisms were confirmed through in vitro assays where treated bacterial cultures showed significant reductions in viability and biofilm formation compared to controls .
Study 1: Antimicrobial Efficacy Against Plant Pathogens
A study conducted on the efficacy of 4-allylbenzene-1,2-diol (a derivative) against various plant pathogens revealed that it had a controlled efficacy reaching up to 72.73% at 4 MIC against Xanthomonas oryzae pathovar oryzae (Xoo). This suggests potential applications in agricultural settings for controlling plant diseases .
Study 2: Structure-Activity Relationship Analysis
Research focused on synthesizing derivatives of propanoic acid–benzene-1,2-diol indicated that modifications at the hydroxyl groups significantly influenced antimicrobial potency. Compounds with additional substituents exhibited enhanced activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
